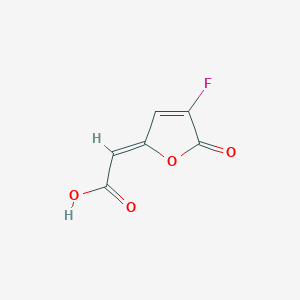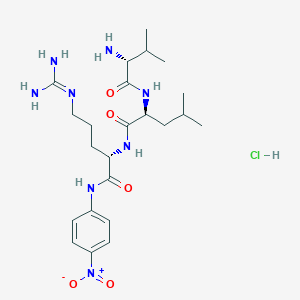
Butabindide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butabindide is a potent, selective inhibitor of tripeptidyl peptidase II (TPP II) with Ki values of 10 μM and 7 nM for TPP I and TPP II, respectively . It inhibits TPP II to protect CCK-8 against inactivation .
Synthesis Analysis
The synthesis of this compound involves various chemical and biological methods, along with novel design and delivery strategies . The specific inhibitor of animal TPPII, this compound, was shown to hyperactivate at least one neuropeptide hormone response in mice .Chemical Reactions Analysis
This compound is a potent, selective tripeptidyl peptidase II (TPP II) inhibitor . It inhibits TPP II to protect CCK-8 against inactivation .Physical And Chemical Properties Analysis
This compound appears as a white solid . It has a molecular weight of 393.44 and its chemical formula is C17H25N3O2·C2H2O4 . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen
Tripeptidyl Peptidase II Inhibition : Butabindide was reported as a potent TPPII inhibitor, with an IC50 value of 7 nM. TPPII is an endogenous protease that degrades cholecystokinin-8 (CCK-8). However, this compound was found to have some chemical instability, leading to the development of more stable analogues with comparable TPPII inhibitory activity (Breslin et al., 2002).
Cholecystokinin Inactivation : A study characterized and identified a CCK-inactivating peptidase as a membrane-bound isoform of TPPII. This peptidase was found in neurons responding to CCK, as well as in non-neuronal cells. This compound was designed as a potent and specific inhibitor, shown to protect endogenous CCK from inactivation and display pro-satiating effects mediated by the CCKA receptor (Rose et al., 1996).
Drug Development Process : Another study discussed the overall process of drug discovery and development, which includes the use of molecules like this compound. It highlighted the role of molecular biology and genomic sciences in enriching therapeutic armamentarium and guiding drug research (Drews, 2000).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-3-5-10-19-16(21)15-11-12-8-6-7-9-14(12)20(15)17(22)13(18)4-2/h6-9,13,15H,3-5,10-11,18H2,1-2H3,(H,19,21)/t13-,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQIRIMIVLFYIX-ZFWWWQNUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CC2=CC=CC=C2N1C(=O)C(CC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)[C@@H]1CC2=CC=CC=C2N1C(=O)[C@H](CC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Glycinamide, N-[1-[[4-(1,1-dimethylethoxy)phenyl]methyl]-2-methoxy-2-oxoethyl]-L-alanyl-L-phenylalan](/img/no-structure.png)



![2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1142984.png)
